5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester
Description
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester (C₁₂H₁₇BClNO₃) is a boronic ester derivative of pyridine, featuring a chlorine substituent at position 5, a methoxy group at position 2, and a pinacol-protected boronic acid at position 3. Its molecular structure (SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OC) enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl compounds for pharmaceuticals and materials science . Key properties include:
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(16-5)15-7-9(8)14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPAGXHWLPNPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 5-chloro-2-methoxypyridine with a boronic acid derivative in the presence of a base and a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethyl sulfoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemical Synthesis
1. Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is its participation in Suzuki-Miyaura coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound acts as a boronic ester, allowing it to react with aryl halides in the presence of a palladium catalyst and a base to yield biaryl compounds.
2. Stability and Reactivity
The pinacol ester functionality enhances the stability of the boronic acid moiety, making it easier to handle and store compared to its free acid form. This stability is crucial for various synthetic applications, as it allows for longer shelf life and reduced degradation during storage . Furthermore, the compound can undergo hydrolysis under aqueous conditions to regenerate the corresponding boronic acid, which can then participate in further reactions.
Medicinal Chemistry
1. Pharmaceutical Synthesis
The versatility of this compound makes it an important intermediate in the synthesis of pharmaceuticals. Its structure enables the formation of diverse medicinal compounds, including those with anticancer properties. Boronic acids and their derivatives have been studied for their potential in treating various diseases, including multiple myeloma and bacterial infections .
2. Biological Activity
Research indicates that boronic acids exhibit various biological activities, such as antibacterial and antiviral effects. The unique properties of this compound may contribute to these activities, making it a candidate for further investigation in drug development .
Material Science
1. Conjugated Polymers
In material science, this compound can be utilized to synthesize conjugated polymers. These materials are significant for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The ability to form stable carbon-carbon bonds through Suzuki-Miyaura reactions allows for the construction of complex polymer architectures that exhibit desirable electronic properties.
Summary of Applications
| Field | Application | Significance |
|---|---|---|
| Chemical Synthesis | Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds |
| Stability as a boronic ester | Enhanced handling and storage stability | |
| Medicinal Chemistry | Intermediate in pharmaceutical synthesis | Potential for developing new drugs |
| Biological activity | Anticancer and antibacterial properties | |
| Material Science | Synthesis of conjugated polymers | Applications in organic electronics |
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium atom. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Positional Isomers
- 2-Chloro-5-methoxypyridine-4-boronic Acid Pinacol Ester (CAS 2096336-34-2): Substituents: Chloro (position 2), methoxy (position 5).
- 3-Chloro-2-methoxypyridine-4-boronic Acid Pinacol Ester (CAS 1083168-91-5):
Functional Group Variations
- 5-Chloro-2-ethoxypyridine-4-boronic Acid Pinacol Ester :
- 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic Acid Pinacol Ester (CAS 1218790-18-1):
Reactivity in Cross-Coupling Reactions
Boronic esters participate in Suzuki-Miyaura couplings, where electronic and steric factors dictate efficiency:
- Target Compound : The methoxy group at position 2 donates electrons via resonance, activating the boronic ester at position 4. This enhances coupling rates with aryl halides compared to analogs with electron-withdrawing groups near the boron .
- 2-Chloropyridine-5-boronic Acid Pinacol Ester (CAS 444120-94-9):
Stability and Hydrolysis
Pinacol boronic esters hydrolyze in aqueous conditions, releasing boronic acids. demonstrates that 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂, forming a phenolate product. For the target compound:
Physical and Spectroscopic Properties
| Compound | Molecular Formula | CCS ([M+H]⁺, Ų) | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₇BClNO₃ | 153.7 | N/A | 95 |
| 2-Chloro-5-methoxypyridine-4-boronic ester | C₁₂H₁₇BClNO₃ | Not reported | N/A | >97 |
| 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic ester | C₁₃H₁₇BFNO₄ | 167.7 ([M+Na]⁺) | N/A | 98 |
| 2-Chloropyridine-5-boronic ester | C₁₁H₁₅BClNO₂ | Not reported | >97 (GC) | >97 |
Commercial Availability and Pricing
- Target Compound : Available from Combi-Blocks (FA-1307, 95% purity) and Hairui Chem (HR155979, 97% purity), priced at ~$250–$300/g .
- 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic ester : Sold by Apollo Scientific at $409/250mg, reflecting higher costs due to fluorine’s synthetic complexity .
- 2-Chloropyridine-5-boronic ester : Kanto Reagents offers 1g at JPY 7,000 (~$50), making it cost-effective for large-scale applications .
Biological Activity
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is a significant compound in the field of organic synthesis, particularly noted for its involvement in various biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position, along with a boronic acid moiety that is esterified with pinacol. Its molecular formula is . The structure enhances its stability and reactivity, making it an essential intermediate in synthesizing pharmaceuticals and agrochemicals.
The primary mechanism of action for this compound involves its participation in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for constructing complex organic frameworks, which are pivotal in drug development and material science . The boronic ester form enhances the compound's stability under various conditions, allowing for more controlled reactions.
Biological Activities
Research indicates that boronic acid derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Some studies highlight the potential of boronic acids in inhibiting cancer cell proliferation. For instance, bortezomib, a dipeptide boronic acid derivative, has been shown to effectively inhibit proteasome activity in cancer cells .
- Antibacterial and Antifungal Properties : Boron-containing compounds have demonstrated significant antibacterial and antifungal activities. The incorporation of boron into medicinal chemistry has led to the development of novel antibiotics .
- Anti-inflammatory Effects : Certain boronic esters have been noted for their anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Halogen-Metal Exchange : This method involves the exchange of halogens with metals to form boronic acids.
- Borylation Reactions : Direct borylation of pyridine derivatives can yield the desired boronic esters.
- Pinacol Esterification : The reaction of boronic acids with pinacol results in the formation of stable pinacol esters .
Case Studies
Several case studies highlight the applications of this compound:
- Bortezomib Development : As mentioned earlier, bortezomib's synthesis involved similar boronic acid derivatives, showcasing the role of compounds like this compound in drug development .
- Antiparasitic Activity : Research on benzoxaborole derivatives has demonstrated promising antiparasitic effects, indicating that similar structures may exhibit comparable biological activities .
Q & A
Q. What are the recommended synthetic routes for preparing 5-chloro-2-methoxypyridine-4-boronic acid pinacol ester?
The synthesis of pinacol boronic esters typically involves palladium-catalyzed cross-coupling reactions. For structurally similar compounds (e.g., 2-Acetoxy-5-bromoindane-7-boronic acid pinacol ester), a common approach is:
- Reacting a halogenated precursor (e.g., 5-chloro-2-methoxypyridine) with bis(pinacolato)diboron ([B2pin2]) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2).
- Using mild reaction conditions (e.g., toluene or ethanol as solvents, potassium carbonate as base, reflux at 80–100°C for 6–12 hours).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should this compound be stored to ensure stability?
Boronic acid pinacol esters are moisture-sensitive. Storage recommendations for analogous compounds include:
Q. What analytical methods are suitable for characterizing purity and structure?
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) or gas chromatography (GC) for volatile derivatives .
- Structural confirmation :
Advanced Research Questions
Q. How do steric and electronic effects of the chloro and methoxy substituents influence Suzuki-Miyaura cross-coupling efficiency?
- Electronic effects : The electron-withdrawing chloro group at the 5-position may reduce electron density at the boronic ester, potentially slowing transmetallation. Conversely, the 2-methoxy group is electron-donating, which can stabilize intermediates.
- Steric effects : The 5-chloro and 2-methoxy substituents may hinder access to the boron center, requiring optimized catalysts (e.g., PdCl2(dppf) or SPhos ligands) and elevated temperatures (80–110°C) to achieve acceptable yields .
Q. What are common side reactions observed during its use in cross-coupling, and how can they be mitigated?
Q. How can regioselectivity be controlled in multi-substituted pyridine systems during cross-coupling?
- Substrate design : Pre-functionalize the pyridine ring to direct coupling to the 4-position (e.g., using directing groups or protecting other reactive sites).
- Catalyst tuning : Bulky ligands (e.g., XPhos) can enhance selectivity for sterically accessible positions. Computational modeling (DFT) may predict reactive sites .
Q. What are the applications of this compound in medicinal chemistry or materials science?
- Medicinal chemistry : As a key intermediate in synthesizing kinase inhibitors or antiviral agents targeting pyridine-based scaffolds.
- Materials science : Building block for conjugated polymers or metal-organic frameworks (MOFs) due to its planar aromatic structure and boronate reactivity .
Methodological Guidance
Q. How to troubleshoot low yields in Suzuki reactions using this boronic ester?
- Step 1 : Confirm substrate purity via HPLC/GC. Impurities (e.g., free boronic acid) can inhibit catalysis.
- Step 2 : Optimize solvent polarity (e.g., switch from THF to DMF/H2O mixtures) to enhance solubility.
- Step 3 : Screen catalysts (e.g., Pd(OAc)2 with SPhos ligand) and bases (K2CO3 vs. Cs2CO3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
